molecular formula C30H25ClN2O6S B456318 methyl (2E)-2-{3-[(3-chlorophenoxy)methyl]-4-methoxybenzylidene}-5-methyl-1-oxo-1,2-dihydro-5H,11H-5,11-methano[1,3]thiazolo[2,3-d][1,3,5]benzoxadiazocine-13-carboxylate

methyl (2E)-2-{3-[(3-chlorophenoxy)methyl]-4-methoxybenzylidene}-5-methyl-1-oxo-1,2-dihydro-5H,11H-5,11-methano[1,3]thiazolo[2,3-d][1,3,5]benzoxadiazocine-13-carboxylate

Cat. No.: B456318
M. Wt: 577g/mol
InChI Key: ZYQONAOWIMSADU-ZVHZXABRSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Methyl (13E)-13-[[3-[(3-chlorophenoxy)methyl]-4-methoxyphenyl]methylidene]-9-methyl-14-oxo-8-oxa-12-thia-10,15-diazatetracyclo[76102,7011,15]hexadeca-2,4,6,10-tetraene-16-carboxylate is a complex organic compound with a unique structure

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of such a complex compound typically involves multiple steps, including the formation of the core structure, introduction of functional groups, and final modifications. Common synthetic routes may include:

    Formation of the Core Structure: This step often involves cyclization reactions to form the tetracyclic core.

    Functional Group Introduction: Various functional groups such as methoxy, chlorophenoxy, and carboxylate are introduced through substitution reactions.

    Final Modifications: The final steps may include oxidation, reduction, or other modifications to achieve the desired structure.

Industrial Production Methods

Industrial production of such compounds may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This often includes:

    Batch or Continuous Flow Reactors: To control reaction conditions and improve efficiency.

    Purification Techniques: Such as chromatography or crystallization to isolate the final product.

Chemical Reactions Analysis

Types of Reactions

This compound can undergo various chemical reactions, including:

    Oxidation: Introduction of oxygen atoms to form oxides or other oxygen-containing functional groups.

    Reduction: Removal of oxygen or addition of hydrogen to reduce the compound.

    Substitution: Replacement of one functional group with another.

Common Reagents and Conditions

    Oxidizing Agents: Such as potassium permanganate or chromium trioxide.

    Reducing Agents: Such as lithium aluminum hydride or sodium borohydride.

    Substitution Reagents: Such as halogens or nucleophiles.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction may produce alcohols or alkanes.

Scientific Research Applications

Chemistry

In chemistry, this compound may be used as a building block for the synthesis of more complex molecules or as a reagent in various reactions.

Biology

In biology, it may be studied for its potential biological activity, such as antimicrobial or anticancer properties.

Medicine

In medicine, it may be investigated for its potential therapeutic effects, including its mechanism of action and efficacy in treating certain diseases.

Industry

In industry, it may be used in the production of pharmaceuticals, agrochemicals, or other specialty chemicals.

Mechanism of Action

The mechanism of action of this compound involves its interaction with specific molecular targets, such as enzymes or receptors. This interaction can modulate various biochemical pathways, leading to its observed effects. The exact mechanism may involve binding to active sites, inhibition of enzyme activity, or activation of signaling pathways.

Comparison with Similar Compounds

Similar Compounds

  • Methyl (13E)-13-[[3-[(3-chlorophenoxy)methyl]-4-methoxyphenyl]methylidene]-9-methyl-14-oxo-8-oxa-12-thia-10,15-diazatetracyclo[7.6.1.02,7.011,15]hexadeca-2,4,6,10-tetraene-16-carboxylate
  • Methyl (13E)-13-[[3-[(3-bromophenoxy)methyl]-4-methoxyphenyl]methylidene]-9-methyl-14-oxo-8-oxa-12-thia-10,15-diazatetracyclo[7.6.1.02,7.011,15]hexadeca-2,4,6,10-tetraene-16-carboxylate

Uniqueness

This compound is unique due to its specific combination of functional groups and ring structures, which confer distinct chemical and biological properties

Properties

Molecular Formula

C30H25ClN2O6S

Molecular Weight

577g/mol

IUPAC Name

methyl (13E)-13-[[3-[(3-chlorophenoxy)methyl]-4-methoxyphenyl]methylidene]-9-methyl-14-oxo-8-oxa-12-thia-10,15-diazatetracyclo[7.6.1.02,7.011,15]hexadeca-2,4,6,10-tetraene-16-carboxylate

InChI

InChI=1S/C30H25ClN2O6S/c1-30-25(28(35)37-3)26(21-9-4-5-10-23(21)39-30)33-27(34)24(40-29(33)32-30)14-17-11-12-22(36-2)18(13-17)16-38-20-8-6-7-19(31)15-20/h4-15,25-26H,16H2,1-3H3/b24-14+

InChI Key

ZYQONAOWIMSADU-ZVHZXABRSA-N

SMILES

CC12C(C(C3=CC=CC=C3O1)N4C(=O)C(=CC5=CC(=C(C=C5)OC)COC6=CC(=CC=C6)Cl)SC4=N2)C(=O)OC

Isomeric SMILES

CC12C(C(C3=CC=CC=C3O1)N4C(=O)/C(=C\C5=CC(=C(C=C5)OC)COC6=CC(=CC=C6)Cl)/SC4=N2)C(=O)OC

Canonical SMILES

CC12C(C(C3=CC=CC=C3O1)N4C(=O)C(=CC5=CC(=C(C=C5)OC)COC6=CC(=CC=C6)Cl)SC4=N2)C(=O)OC

Origin of Product

United States

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